

ATTO 425 Phalloidin: Application Notes and Protocols for Advanced Actin Filament Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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Introduction

ATTO 425 phalloidin is a high-affinity probe designed for the fluorescent labeling of filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells. This conjugate combines the exceptional photophysical properties of the **ATTO 425** dye with the specific binding characteristics of phalloidin, a bicyclic peptide isolated from the *Amanita phalloides* mushroom. Phalloidin binds to F-actin with high selectivity, stabilizing the filaments and preventing their depolymerization. The **ATTO 425** fluorophore, a coumarin-based dye, offers strong absorption, a high fluorescence quantum yield, and good photostability, making this conjugate an ideal tool for visualizing the intricate and dynamic actin cytoskeleton in fixed cells and tissues. Its large Stokes shift facilitates the clear separation of emission and excitation signals, resulting in high-contrast and low-background fluorescence imaging.

Quantitative Data Summary

The following tables provide key quantitative data for the use of **ATTO 425** phalloidin in actin filament staining.

Table 1: Photophysical Properties of **ATTO 425** Phalloidin

Property	Value
Excitation Maximum (λ_{ex})	439 nm
Emission Maximum (λ_{em})	485 nm
Molar Extinction Coefficient (ϵ)	$4.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$
Fluorescence Quantum Yield (Φ)	0.90
Molecular Weight	~1171 g/mol

Table 2: Recommended Staining Parameters

Parameter	Recommendation
Stock Solution Preparation	
Lyophilized Pellet	10 nmol
Solvent	500 μL Methanol
Resulting Concentration	20 μM
Storage	-20°C, protected from light
Working Solution Concentration	
Adherent & Suspension Cells	0.5 - 1.0 μM (1:40 to 1:20 dilution of stock)
Tissue Sections	1.0 - 2.0 μM (1:20 to 1:10 dilution of stock)
Incubation Time	
Adherent & Suspension Cells	30 - 60 minutes at Room Temperature
Tissue Sections	60 - 120 minutes at Room Temperature

Experimental Protocols

I. Staining of F-Actin in Adherent Cultured Cells

This protocol is suitable for cells grown on glass coverslips or in imaging-compatible culture dishes.

Materials:

- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (methanol-free)
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
- **ATTO 425** Phalloidin Stock Solution (20 μ M in methanol)
- Mounting Medium

Procedure:

- Cell Culture: Grow cells to the desired confluency on sterile glass coverslips.
- Washing: Gently wash the cells twice with pre-warmed PBS.
- Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: (Optional, but recommended to reduce background) Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
- Staining: Prepare the **ATTO 425** phalloidin working solution by diluting the stock solution in PBS (or Blocking Buffer if used) to a final concentration of 0.5 - 1.0 μ M. Cover the cells with the staining solution and incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.

- Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
- Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filter sets for the **ATTO 425** dye (Excitation: ~440 nm, Emission: ~485 nm).

II. Staining of F-Actin in Suspension Cells

This protocol requires centrifugation steps to handle non-adherent cells.

Materials:

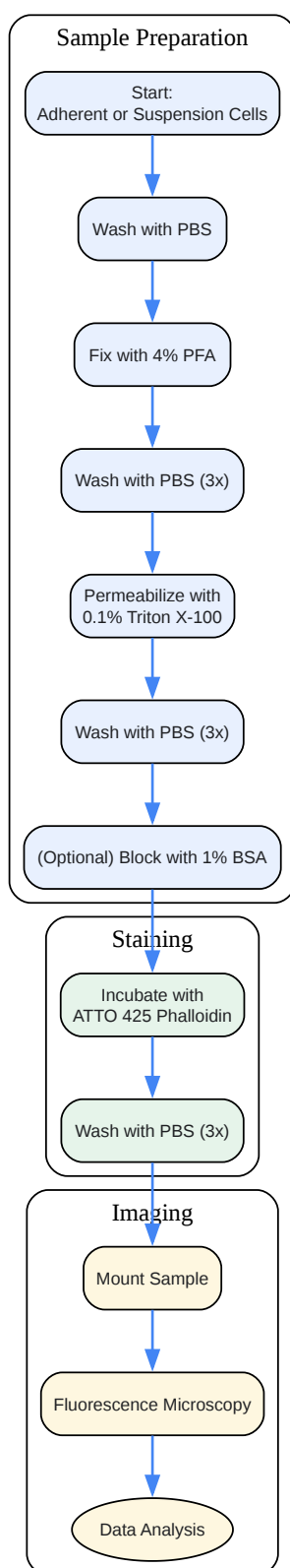
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (methanol-free)
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
- **ATTO 425** Phalloidin Stock Solution (20 μ M in methanol)
- Poly-L-Lysine coated coverslips or slides (optional, for adherence)
- Microcentrifuge tubes

Procedure:

- Cell Harvesting: Harvest suspension cells and centrifuge at 300 x g for 5 minutes.
- Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
- Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 10-15 minutes at room temperature.
- Washing: Centrifuge the fixed cells, discard the supernatant, and wash the pellet three times with PBS.

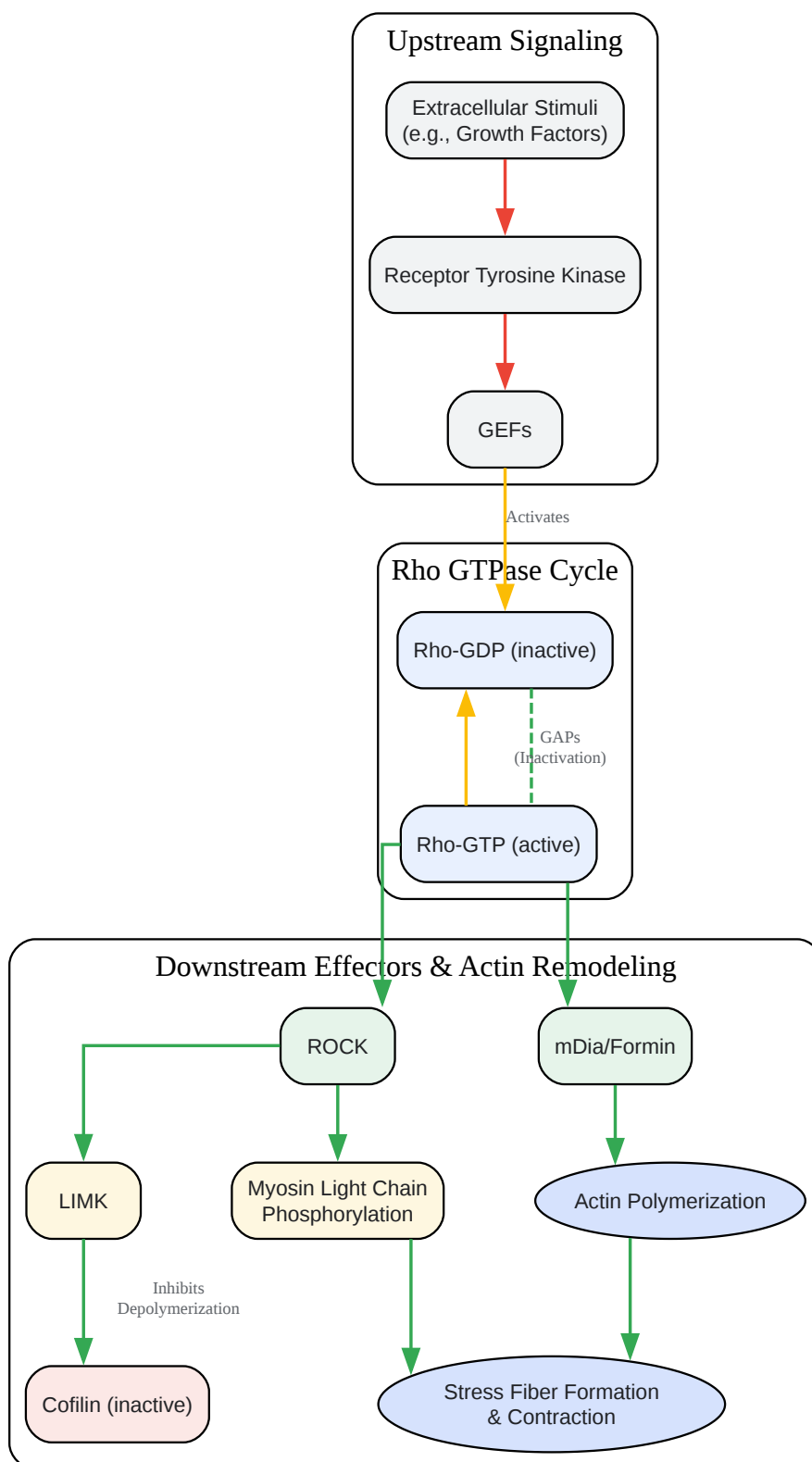
- Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.
- Washing: Centrifuge and wash the cells three times with PBS.
- Blocking: (Optional) Resuspend the cell pellet in 1% BSA in PBS and incubate for 30 minutes at room temperature.
- Staining: Centrifuge the cells and resuspend the pellet in the **ATTO 425** phalloidin working solution (0.5 - 1.0 μ M in PBS or Blocking Buffer). Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Centrifuge and wash the cells three times with PBS to remove unbound phalloidin.
- Mounting: Resuspend the final cell pellet in a small volume of PBS. Pipette the cell suspension onto a glass slide and cover with a coverslip. For better imaging, cells can be adhered to Poly-L-Lysine coated slides after the final wash.
- Imaging: Proceed with fluorescence microscopy as described for adherent cells.

Visualizations



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Experimental workflow for F-actin staining.



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Rho GTPase signaling to the actin cytoskeleton.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com